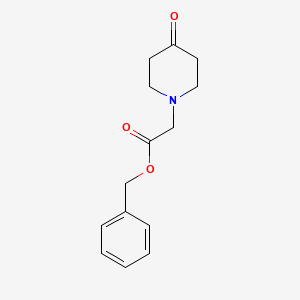

Benzyl 2-(4-oxopiperidin-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(4-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJNMGYKSKNROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592699 | |

| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364056-14-4 | |

| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Foreword: The Significance of the 4-Oxopiperidine Scaffold

The 4-piperidone moiety is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic building block for a vast array of pharmacologically active agents.[1][2] This heterocyclic scaffold is particularly prominent in the development of Central Nervous System (CNS) agents, including novel antidepressants, anxiolytics, and antipsychotics.[1][3] Benzyl 2-(4-oxopiperidin-1-yl)acetate, the subject of this guide, is a key intermediate that combines the reactive 4-oxo group with a flexible N-substituted acetate ester, opening avenues for further molecular elaboration. This document provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive guide to its structural characterization, designed for researchers and professionals in drug discovery and development.

Section 1: Strategic Approach to Synthesis

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution reaction (N-alkylation) of 4-piperidone with benzyl 2-bromoacetate. This strategy is predicated on the nucleophilicity of the secondary amine of the piperidone ring and the electrophilicity of the alpha-carbon of the bromoacetate.

The overall synthetic pathway is depicted below:

Caption: Synthetic workflow for this compound.

Rationale for Reagent Selection and Conditions

-

Starting Materials : The synthesis utilizes two primary components:

-

4-Piperidone : Commercially, 4-piperidone is most commonly and stably available as its monohydrate hydrochloride salt.[2] The secondary amine in this salt is protonated, rendering it non-nucleophilic. Therefore, a crucial initial step, often performed in situ, is the neutralization with a base to liberate the reactive free amine.

-

Benzyl 2-Bromoacetate : This reagent serves as the electrophile. It can be procured from commercial suppliers or synthesized via the esterification of bromoacetic acid with benzyl alcohol.[4][5][6] The bromine atom acts as a good leaving group, facilitating the SN2 reaction.

-

-

Choice of Base : A non-nucleophilic base is essential to prevent competitive reactions with the electrophilic benzyl bromoacetate. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective at neutralizing the hydrochloride salt, and scavenges the hydrobromic acid (HBr) byproduct generated during the alkylation. Cesium carbonate is also highly effective and can sometimes lead to improved yields.[2]

-

Solvent System : A polar aprotic solvent is ideal for this SN2 reaction. Acetonitrile is a preferred solvent over alternatives like dimethylformamide (DMF) as it often provides cleaner reactions and higher yields.[2] Its boiling point allows for conducting the reaction at an elevated temperature to ensure a reasonable rate without requiring excessively high temperatures that could lead to decomposition.

Section 2: Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis and purification of this compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 4-Piperidone Monohydrate HCl | 153.61 | 1.54 g | 10.0 |

| Benzyl 2-Bromoacetate | 229.07 | 2.52 g | 11.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 4.15 g | 30.0 |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | 50 mL | N/A |

| Ethyl Acetate | 88.11 | As needed | N/A |

| Hexanes | N/A | As needed | N/A |

| Deionized Water | 18.02 | As needed | N/A |

| Brine (Saturated NaCl solution) | N/A | As needed | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | N/A |

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (1.54 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition : Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature to facilitate the formation of the 4-piperidone free base.

-

Addition of Electrophile : Add benzyl 2-bromoacetate (2.52 g, 11.0 mmol) to the suspension.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring under reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-piperidone is consumed.

-

Workup - Quenching and Extraction :

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to isolate the pure product.

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear or pale yellow oil.

Section 3: Structural Characterization and Validation

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the target structure.[7]

Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | (500 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, aromatic protons of benzyl group), δ 5.15 (s, 2H, benzyl -OCH₂-), δ 3.40 (s, 2H, -NCH₂COO-), δ 2.85 (t, J = 6.0 Hz, 4H, piperidine -CH₂NCH₂-), δ 2.50 (t, J = 6.0 Hz, 4H, piperidine -CH₂C(O)CH₂-).[7] |

| ¹³C NMR | (126 MHz, CDCl₃): δ 208.2 (piperidine C=O), δ 170.5 (ester C=O), δ 135.2 (aromatic quat. C), δ 128.5, 128.3, 128.1 (aromatic CH), δ 66.5 (benzyl -OCH₂-), δ 58.0 (-NCH₂COO-), δ 52.8 (piperidine C-N), δ 40.9 (piperidine C-C(O)).[7] |

| IR Spectroscopy | Key absorption bands (cm⁻¹): 1745 (Ester C=O stretch), 1710 (Ketone C=O stretch), 1260 (C–O ester asymmetric vibration).[7] |

| Mass Spectrometry | ESI-MS (positive mode): m/z 248.1 [M+H]⁺. Key fragmentation peaks at m/z 91.1 (benzyl ion, [C₇H₇]⁺) and 156.1 ([M-C₇H₇]⁺).[7] |

Interpretation of Characterization Data

-

¹H NMR : The spectrum clearly shows the aromatic protons of the benzyl group as a multiplet around 7.3 ppm. The characteristic singlet at 5.15 ppm corresponds to the two benzylic protons (-OCH₂-). The protons on the piperidine ring appear as distinct triplets, confirming the N-substitution and the integrity of the ring structure. The singlet at 3.40 ppm is indicative of the methylene protons adjacent to the ester group.

-

¹³C NMR : The presence of two distinct carbonyl signals at 208.2 ppm (ketone) and 170.5 ppm (ester) is definitive proof of both functional groups. The signals in the 128-135 ppm range confirm the aromatic carbons, while the upfield signals correspond to the various sp³-hybridized carbons of the piperidine ring and the benzyl and acetate moieties.

-

IR Spectroscopy : The two strong carbonyl absorption bands at 1745 cm⁻¹ and 1710 cm⁻¹ are characteristic of an ester and a ketone, respectively, corroborating the NMR data.[7] The C-O stretch further supports the presence of the ester group.

-

Mass Spectrometry : The observed molecular ion peak at m/z 248.1 for [M+H]⁺ matches the calculated molecular weight of the protonated molecule (C₁₄H₁₇NO₃, M.W. 247.29). The prominent fragment at m/z 91.1 is the classic tropylium ion, a hallmark of benzyl-containing compounds.

Section 4: Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via N-alkylation of 4-piperidone. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism and optimization strategy. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, serves as a self-validating system, ensuring the reliable production and confirmation of this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones | Organic Letters. Available at: [Link]

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones - American Chemical Society. Available at: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

-

N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Benzyl 2-bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 6. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]

- 7. This compound | 364056-14-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to Benzyl 2-(4-oxopiperidin-1-yl)acetate: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Benzyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its unique molecular architecture, featuring a central 4-piperidone ring N-substituted with a benzyl acetate moiety, presents a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The 4-piperidone core is a privileged structure in medicinal chemistry, known to interact with various biological targets, while the benzyl acetate group offers opportunities for further functionalization and modulation of physicochemical properties. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and potential applications of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | Benzyl 4-oxopiperidine-1-carboxylate (Analogue)[1][2] | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (Analogue)[3] |

| CAS Number | 364056-14-4[4] | 19099-93-5[1] | 849928-34-3[3] |

| Molecular Formula | C₁₄H₁₇NO₃ | C₁₃H₁₅NO₃ | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol [4] | 233.26 g/mol [1] | 247.29 g/mol |

| Appearance | Inferred to be a solid or oil | - | - |

| Melting Point | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - | - |

| Calculated LogP | - | 1.1[1] | 1.5 |

| Topological Polar Surface Area (TPSA) | - | 46.6 Ų[1] | 46.6 Ų |

Structural Insights:

The 4-oxopiperidine ring is expected to adopt a chair conformation to minimize steric strain. The presence of the ketone at the 4-position and the ester group introduces polar functionalities, influencing the molecule's solubility and potential for hydrogen bonding. The benzyl group provides a lipophilic region, contributing to its overall solubility profile.

Spectral Analysis: Elucidating the Molecular Fingerprint

Spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. The following data for this compound has been reported by commercial suppliers.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.35–7.25 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 3.45–3.30 (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring and the methylene protons of the acetate group.

-

δ 2.50–2.40 (m, 4H): Protons on the carbons adjacent to the ketone in the piperidine ring.

-

-

¹³C NMR (126 MHz, CDCl₃):

-

δ 208.2: Carbonyl carbon of the ketone.

-

δ 170.5: Carbonyl carbon of the ester.

-

δ 135.2–128.1: Aromatic carbons of the benzyl group.

-

δ 67.1: Methylene carbon (-OCH₂-) of the benzyl group.

-

δ 55.3: Methylene carbons adjacent to the nitrogen in the piperidine ring.

-

Infrared (IR) Spectroscopy

-

~1745 cm⁻¹: Strong absorption characteristic of the ester carbonyl (C=O) stretch.

-

~1710 cm⁻¹: Strong absorption corresponding to the ketone carbonyl (C=O) stretch.

-

~1260 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

-

ESI-MS (positive mode): m/z 248.1 [M+H]⁺, corresponding to the protonated molecule.

-

Key Fragmentation Peaks:

-

m/z 91.1: Tropylium ion (C₇H₇⁺), characteristic of the benzyl group.

-

m/z 113.0: Fragment corresponding to the 4-oxopiperidine moiety.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach involves the N-alkylation of 4-piperidone with a suitable benzyl acetate derivative.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (2.5 eq), to neutralize the hydrochloride and facilitate the reaction.

-

Addition of Alkylating Agent: Add benzyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by its functional groups:

-

Ketone: The carbonyl group at the 4-position is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, reductive amination to introduce new substituents, and Wittig reactions to form exocyclic double bonds.

-

Ester: The benzyl ester can be cleaved under various conditions, including hydrogenolysis (using H₂ and a palladium catalyst) to yield the corresponding carboxylic acid, or saponification with a base. This provides a handle for further derivatization, such as amide bond formation.

-

Tertiary Amine: The piperidine nitrogen is a tertiary amine and can participate in reactions such as salt formation with acids.

Potential Applications in Drug Discovery

The N-benzylpiperidine motif is a common structural feature in many biologically active compounds and approved drugs.[5] This scaffold is valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to protein targets.

Caption: Potential applications of the core scaffold in drug discovery.

The 4-oxopiperidine moiety in this compound serves as a valuable synthon for introducing diversity. For instance, it is a key intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes and receptor ligands. The ability to functionalize both the ketone and the ester group allows for the creation of libraries of compounds for high-throughput screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for related compounds like benzyl acetate, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. Its straightforward, albeit inferred, synthesis and the presence of multiple reactive sites make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The physicochemical and spectral data presented in this guide provide a solid foundation for its use in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the utility of versatile scaffolds like this compound is expected to increase.

References

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (URL: [Link])

-

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem. (URL: [Link])

-

Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. (URL: [Link])

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (URL: [Link])

-

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem. (URL: [Link])

-

Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. (URL: [Link])

-

N Benzyl 4 piperidone - mzCloud. (URL: [Link])

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (URL: [Link])

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Benzyl acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzyl 2-(4-oxopiperidin-1-yl)acetate: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(4-oxopiperidin-1-yl)acetate, a key heterocyclic building block in medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and explores its applications in the landscape of modern drug discovery. Special emphasis is placed on the rationale behind experimental procedures, spectroscopic characterization, and the compound's role as a versatile scaffold. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Compound Identification and Core Properties

This compound is a substituted piperidone derivative that serves as a valuable intermediate in organic synthesis. The presence of a reactive ketone, a tertiary amine, and a benzyl ester group makes it a versatile precursor for constructing more complex molecular architectures.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 364056-14-4 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Not commonly available | |

| Appearance | Typically a solid or oil, depending on purity | |

| Purity | Min. 95% (Commercially available) | [1] |

Synthesis Protocol: N-Alkylation of 4-Piperidone

The most direct and reliable method for synthesizing this compound is through the N-alkylation of 4-piperidone hydrochloride monohydrate with benzyl 2-bromoacetate. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.

Scientific Rationale

The nitrogen atom of 4-piperidone is a nucleophile that attacks the electrophilic carbon of benzyl 2-bromoacetate, displacing the bromide leaving group. A base, such as potassium carbonate (K₂CO₃), is crucial for two reasons:

-

Deprotonation: It neutralizes the hydrochloride salt of the starting material, liberating the free piperidone base, which is the active nucleophile.

-

Acid Scavenging: It neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing it from protonating the piperidone nitrogen and halting the reaction.

Acetonitrile (CH₃CN) is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants while favoring the Sₙ2 mechanism.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add benzyl 2-bromoacetate (1.1 equivalents) dropwise at 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | δ 7.30-7.40 (m, 5H): Phenyl protons of the benzyl group. δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group. δ 3.40 (s, 2H): Methylene protons (-CH₂-) adjacent to the ester carbonyl. δ 2.80 (t, 4H): Methylene protons (-CH₂-) on the piperidine ring adjacent to the nitrogen. δ 2.40 (t, 4H): Methylene protons (-CH₂-) on the piperidine ring adjacent to the ketone. |

| ¹³C NMR | δ ~208: Ketone carbonyl carbon. δ ~170: Ester carbonyl carbon. δ ~135: Quaternary phenyl carbon. δ ~128: Phenyl carbons. δ ~67: Benzylic methylene carbon (-OCH₂-). δ ~58: Methylene carbon (-NCH₂CO-). δ ~53: Piperidine carbons adjacent to nitrogen. δ ~41: Piperidine carbons adjacent to the ketone. |

| MS (ESI+) | m/z 248.12 [M+H]⁺: The calculated exact mass for C₁₄H₁₈NO₃⁺ is 248.1281, confirming the molecular weight. |

| IR (Infrared) | ~1745 cm⁻¹: Strong C=O stretch (ester). ~1715 cm⁻¹: Strong C=O stretch (ketone). ~1180 cm⁻¹: C-O stretch (ester). |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating novel therapeutic agents. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2]

Role as a Chemical Scaffold

The compound features multiple reactive sites that medicinal chemists can exploit:

-

Ketone Functionalization: The ketone at the 4-position can undergo reductive amination, Wittig reactions, or Grignard additions to install diverse substituents and build molecular complexity.

-

Ester Hydrolysis: The benzyl ester can be readily cleaved via hydrogenolysis to reveal a carboxylic acid. This acid can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.

-

Scaffold for Spirocycles: The ketone allows for the synthesis of spirocyclic compounds, which are three-dimensional structures of high interest in drug design for their ability to explore novel chemical space.

Pathway to Bioactive Molecules

This intermediate is a precursor to more complex molecules, including those investigated as inhibitors for various biological targets. For instance, substituted piperidines are central to the development of inhibitors for enzymes and protein-protein interactions.[3] The N-benzylpiperidine motif, a related structure, is frequently used to fine-tune efficacy and physicochemical properties in drug development.[2]

Caption: Synthetic utility and pathways to bioactive compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: While specific toxicity data is limited, compounds of this class may be harmful if swallowed and can cause skin and eye irritation.[4] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the prevalence of the piperidine scaffold in medicinal chemistry. Its well-defined synthesis and multiple points for chemical modification make it an essential tool for drug discovery professionals. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in the development of novel therapeutics.

References

-

PubChem. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.

-

Pharmaffiliates. Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate.

-

Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304.

-

Smolecule. Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate.

-

BLD Pharm. Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate.

-

BLD Pharm. (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.

-

BLD Pharm. 1-Benzyl-2-oxopiperidin-3-yl acetate.

-

FDC Chemical. ETHYL (1-Benzyl-2-OXOPIPERIDIN-4-YL)ACETATE.

-

Tokyo Chemical Industry. Benzyl 4-Oxo-1-piperidinecarboxylate.

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.

-

PubChemLite. Benzyl 4-oxopiperidine-1-carboxylate (C13H15NO3).

-

CymitQuimica. This compound.

-

Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. National Center for Biotechnology Information.

-

Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.

-

FooDB. Showing Compound Benzyl acetate (FDB003367).

-

YouTube. BENZYL SYNTHESIS. #ncchem.

-

CymitQuimica. 1-Benzyl-2-oxopiperidin-3-yl acetate.

-

Labfind. [QD-1354] CAS 792884-63-0 | (S)-Benzyl 2-((3-amino)-2-oxopiperidin-1-yl)acetate hydrochloride 95%.

-

BOC Sciences. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 4. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Introduction

Benzyl 2-(4-oxopiperidin-1-yl)acetate is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents. The precise molecular architecture, comprising a benzyl ester functional group linked to a 4-oxopiperidine core, necessitates rigorous structural verification. Accurate characterization is paramount to ensure purity, confirm identity, and understand the molecule's chemical behavior in subsequent reactions.

This technical guide provides an in-depth analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The discussion is framed from the perspective of a senior scientist, emphasizing not just the data itself, but the underlying chemical principles that give rise to the observed spectra. This approach aims to equip researchers and drug development professionals with the practical insights needed for confident structural assignment.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for correlating spectroscopic signals with specific atoms within the molecule. The following diagram illustrates the IUPAC-recommended numbering for this compound, which will be used throughout this guide.

Figure 1: Molecular structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for this compound and its residual proton signal (δ ≈ 7.26 ppm) provides a convenient internal reference.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are diagnostic of its structural context.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale for Chemical Shift |

| 7.35–7.25 | 5H | multiplet (m) | C11-H, C12-H, C13-H, C14-H, C15-H | Protons on the phenyl ring are in the characteristic aromatic region. Their chemical environment is similar, leading to a complex, overlapping multiplet. |

| 5.15 | 2H | singlet (s) | C9-H₂ | These benzylic protons are adjacent to an electron-withdrawing oxygen atom, causing a significant downfield shift from a typical aliphatic CH₂. The absence of adjacent protons results in a singlet.[2] |

| 3.45–3.30 | 4H | multiplet (m) | C2-H₂ & C6-H₂ | These protons are alpha to the piperidine nitrogen. The electron-withdrawing nature of the nitrogen deshields them. Their signals overlap, presenting as a multiplet. |

| 2.50–2.40 | 4H | multiplet (m) | C3-H₂ & C5-H₂ | These protons are alpha to the ketone carbonyl group (C4=O). The deshielding effect of the carbonyl shifts them downfield relative to standard alkane protons.[2] |

¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since proton-decoupling is employed, each signal typically appears as a singlet, and its chemical shift is indicative of the carbon's hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| 208.2 | C4 | The ketone carbonyl carbon is highly deshielded and appears at a very characteristic downfield shift (>200 ppm).[2] |

| 170.5 | C7 | The ester carbonyl carbon is also significantly deshielded, appearing in the typical range for this functional group (160-180 ppm).[2] |

| 135.2–128.1 | C10-C15 | The six carbons of the aromatic benzyl group appear in the typical 120-140 ppm range. The signal for the quaternary carbon (C10) is often of lower intensity. |

| 55.3 | C2 & C6 | These carbons are directly attached to the nitrogen atom, whose inductive effect causes a downfield shift compared to simple alkane carbons.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending) at specific frequencies.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. A small amount of the neat sample is placed directly onto the ATR crystal.

-

Instrumentation: Data is acquired using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then collected, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background.

IR Spectrum: Data and Interpretation

The IR spectrum is dominated by strong absorptions from the two carbonyl groups, which are the most polar bonds in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3030 | Medium-Weak | C-H Stretch | Aromatic C-H (Benzyl group) |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (Piperidine ring) |

| 1745 | Strong | C=O Stretch | Ester Carbonyl (C7=O)[2] |

| 1710 | Strong | C=O Stretch | Ketone Carbonyl (C4=O)[2] |

| 1260 | Strong | C-O Stretch | Asymmetric Ester C-O-C stretch[2] |

The presence of two distinct and strong carbonyl peaks is a definitive feature of the IR spectrum. The ester carbonyl absorbs at a slightly higher frequency (1745 cm⁻¹) than the ketone (1710 cm⁻¹), which is consistent with established trends.[2][3] The strong band at 1260 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group and further confirms its presence.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the protonated molecular ion, allowing for the determination of the molecular weight.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Use positive mode Electrospray Ionization (ESI+). In this mode, the analyte molecule accepts a proton to form a positively charged ion, [M+H]⁺.

-

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument will detect the m/z of the intact protonated molecule and any fragments formed in the source or collision cell.

Mass Spectrum: Data and Interpretation

The mass spectrum provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

| m/z | Ion | Interpretation |

| 248.1 | [M+H]⁺ | This is the protonated molecular ion, confirming the molecular weight of the compound (247.29 g/mol ).[2][4] |

| 113.0 | [C₅H₇NO + H]⁺ | This fragment corresponds to the protonated 4-oxopiperidine moiety after cleavage of the bond between the nitrogen and the acetyl group. |

| 91.1 | [C₇H₇]⁺ | A highly characteristic and abundant peak in the mass spectra of benzyl-containing compounds. This corresponds to the benzyl cation, which often rearranges to the very stable tropylium ion.[2][5] |

The fragmentation pattern strongly supports the proposed structure. The observation of the [M+H]⁺ peak confirms the molecular formula. The subsequent fragmentation into the benzyl/tropylium cation (m/z 91.1) and the 4-oxopiperidine fragment (m/z 113.0) is a logical cleavage pathway for this molecule.[2][5]

References

- 1. rsc.org [rsc.org]

- 2. This compound | 364056-14-4 | Benchchem [benchchem.com]

- 3. Solved IR spectrum of benzyl acetate: Circle the important | Chegg.com [chegg.com]

- 4. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

A Technical Guide to Benzyl 2-(4-oxopiperidin-1-yl)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry

This technical guide provides an in-depth overview of Benzyl 2-(4-oxopiperidin-1-yl)acetate, a heterocyclic compound of significant interest in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its chemical identity, synthesis, spectroscopic characterization, and potential applications, grounded in authoritative scientific literature.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule incorporating a piperidone core, a tertiary amine, and a benzyl ester. The piperidone moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in constructing molecules with diverse biological activities. The N-benzyl group is also a common motif in drug discovery, often utilized to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets[1].

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Molecular Formula: C₁₄H₁₇NO₃

Molecular Weight: 247.29 g/mol

CAS Number: 364056-14-4

The chemical structure consists of a central 4-oxopiperidine ring N-substituted with an acetic acid benzyl ester moiety at the 1-position.

Caption: 2D Structure of this compound.

Physicochemical Properties

| Property | Value (for Benzyl Acetate) | Source |

| Melting Point | -51 °C | [2] |

| Boiling Point | 206-214 °C | [2][3] |

| Flash Point | 90-102 °C | [3][4] |

| Solubility | Slightly soluble in water | [4] |

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis protocol for this compound is not prominently published. However, its synthesis can be logically approached through established organic chemistry reactions. A plausible and efficient method involves the N-alkylation of 4-piperidone with a suitable 2-haloacetate ester.

A common synthetic strategy would be the reaction of 4-piperidone hydrochloride with benzyl bromoacetate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).

Sources

A Technical Guide to the Discovery and Synthetic History of N-Substituted 4-Piperidones

Abstract: The 4-piperidone scaffold is a privileged heterocyclic motif, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. Its unique conformational properties and synthetic versatility have made it a cornerstone in medicinal chemistry for over a century. This in-depth guide provides a comprehensive overview of the discovery and historical development of N-substituted 4-piperidones. It delves into the seminal synthetic reactions that enabled access to this critical scaffold, including the Petrenko-Kritschenko, Mannich, and Robinson-Schöpf syntheses. By examining the mechanistic underpinnings and strategic evolution of these methods, this paper offers researchers, scientists, and drug development professionals a foundational understanding of this vital chemical entity.

Introduction: The Enduring Significance of the 4-Piperidone Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic structures found in bioactive molecules.[1] Within this class, the N-substituted 4-piperidone framework serves as a particularly crucial building block in the synthesis of complex molecular architectures. Its presence in a wide array of pharmaceuticals, from potent analgesics to novel therapeutics, underscores its importance in drug discovery.[1][2] The carbonyl group at the 4-position provides a versatile synthetic handle for further functionalization, while the nitrogen atom allows for the introduction of diverse substituents that can modulate pharmacological properties. This guide traces the historical milestones in the synthesis of this scaffold, providing context for its continued relevance in modern organic and medicinal chemistry.

The Genesis: Petrenko-Kritschenko's Multicomponent Reaction

The first practical and direct synthesis of the 4-piperidone ring is credited to Paul Petrenko-Kritschenko. First described in a series of papers starting in 1906, this eponymous reaction is a classic example of a multicomponent reaction, where three or more reactants combine in a single operation to form a complex product.[3]

The Petrenko-Kritschenko piperidone synthesis involves the condensation of two equivalents of an aldehyde with one equivalent of a primary amine (or ammonia) and one equivalent of a dialkyl acetonedicarboxylate.[3][4] This reaction elegantly constructs the substituted piperidone ring in a single, atom-economical step.

From a Mechanistic Standpoint: The reaction proceeds through a cascade of reversible Mannich-type and Michael addition reactions. Initially, the aldehyde and amine form an imine, which is then attacked by the enolate of the acetonedicarboxylate. A second molecule of the aldehyde reacts with the other α-position of the central keto-ester. Subsequent intramolecular cyclization via another Mannich reaction, followed by dehydration, yields the 4-piperidone ring. The brilliance of this method lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials.

Caption: A simplified workflow of the Petrenko-Kritschenko multicomponent reaction.

A key feature of this synthesis is that it produces symmetrically substituted 4-piperidones.[4] In its original form, the reaction often used ammonia or simple primary amines. The resulting piperidone could then be further elaborated, for instance, through oxidation to the corresponding pyridone.[5]

The Rise of the Mannich Reaction in Piperidone Synthesis

The Mannich reaction, a cornerstone of organic synthesis, provides another powerful and versatile route to N-substituted 4-piperidones. This approach typically involves the aminoalkylation of a ketone that possesses two enolizable protons, using formaldehyde and a primary amine. A "double Mannich reaction" can effectively construct the piperidone ring.[6]

This method is particularly valuable for creating a wide range of substituted piperidones, as various ketones and amines can be employed.[7][8] The reaction is often performed as a one-pot synthesis, highlighting its efficiency.[9]

Causality in Mechanism: The reaction is initiated by the formation of an iminium ion (Eschenmoser's salt precursor) from the primary amine and formaldehyde. The ketone starting material then acts as a bis-nucleophile. The enolate of the ketone performs a nucleophilic attack on the iminium ion. This process is repeated on the other side of the carbonyl group, leading to an acyclic intermediate that subsequently undergoes an intramolecular cyclization to furnish the 4-piperidone ring. The choice of reaction conditions, particularly pH, is critical to control the rates of iminium ion formation and enolization.

Caption: Mechanistic flow of the double Mannich reaction to form a 4-piperidone ring.

The Biomimetic Masterpiece: Robinson's Tropinone Synthesis

While not a direct synthesis of a simple monocyclic 4-piperidone, Sir Robert Robinson's 1917 synthesis of tropinone is a landmark achievement that profoundly influenced the field.[10][11] Tropinone contains a 4-piperidone core within a bicyclic [3.2.1] azabicycloalkane framework. This synthesis is celebrated for its elegance, efficiency, and biomimetic approach, as it mimics the presumed biosynthetic pathway of tropane alkaloids.[12]

The reaction is a one-pot synthesis that brings together succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt).[10][13] This process can be viewed as an intramolecular variant of the Petrenko-Kritschenko reaction, where the two aldehyde functionalities are part of the same molecule (succinaldehyde).[5]

Mechanistic Elegance: The reaction is essentially an intramolecular "double Mannich" reaction.[10] Methylamine first reacts with succinaldehyde to form a dihydropyrrole intermediate. This intermediate then undergoes a Mannich reaction with the enolate of acetonedicarboxylic acid, followed by a second, intramolecular Mannich reaction to close the second ring and form the bicyclic tropane skeleton. Final decarboxylation yields tropinone. The initial yield was 17%, but subsequent refinements, such as controlling the pH to physiological levels, dramatically increased the yield to over 90%.[13][14] Robinson's work was decades ahead of its time and remains a classic example in total synthesis.[11]

| Synthetic Method | Key Reactants | Complexity | Key Advantage | Limitation |

| Petrenko-Kritschenko | Aldehyde, Amine, Acetonedicarboxylate | Low (Multicomponent) | Rapid assembly of complex piperidones from simple precursors.[5] | Typically yields symmetrically substituted products. |

| Mannich Reaction | Ketone, Amine, Formaldehyde | Low (One-pot) | High versatility in accessible substitution patterns.[7] | Can be sensitive to reaction conditions (pH control). |

| Robinson-Schöpf | Dialdehyde, Amine, Acetonedicarboxylate | Medium | Biomimetic, highly efficient for bicyclic systems.[10][12] | Primarily applicable to tropinone and related bicyclic structures. |

Modern Synthetic Approaches and Evolution

The foundational methods of Petrenko-Kritschenko, Mannich, and Robinson laid the groundwork for countless variations and new strategies for synthesizing N-substituted 4-piperidones. Modern methods often focus on improving yields, expanding substrate scope, and achieving stereocontrol.

Other notable approaches include:

-

Dieckmann Condensation: An intramolecular condensation of a diester, formed from the double Michael addition of a primary amine to two equivalents of an acrylate ester, followed by hydrolysis and decarboxylation.[15][16]

-

Ring-Closing Metathesis (RCM): A powerful tool for forming cyclic structures, though less common for the direct synthesis of the core 4-piperidone ring.

-

Aza-Michael Cyclization: The cyclization of substituted divinyl ketones with a primary amine provides a direct route to 2-substituted N-benzyl-4-piperidones.[17]

-

Direct Alkylation/Acylation: N-substituted 4-piperidones can also be prepared from 4-piperidone itself via nucleophilic substitution with alkyl halides or other electrophiles.[18][19] While straightforward, the cost and stability of the 4-piperidone starting material can be a consideration.[19]

The 4-piperidone scaffold is a crucial precursor in the synthesis of many pharmaceuticals, including the potent opioid analgesic fentanyl and its analogues.[20] Its derivatives are also investigated for a wide range of biological activities, including analgesic, local anesthetic, and antifungal properties.[2][7] The ongoing research into curcumin mimics has also highlighted 3,5-bis(ylidene)-4-piperidone scaffolds as possessing promising therapeutic potential.[21]

Representative Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

This protocol describes a common method for synthesizing N-benzyl-4-piperidone, a widely used intermediate, via a Dieckmann condensation approach. This method is self-validating as each step is designed to drive the reaction to completion and facilitate purification.

Objective: To synthesize 1-Benzyl-4-piperidone from benzylamine and methyl acrylate.

Reaction Scheme:

-

Michael Addition: Benzylamine + 2x Methyl Acrylate → N,N-bis(β-propionate methyl ester)benzylamine

-

Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base.

-

Hydrolysis & Decarboxylation: Removal of the ester group to yield the final product.

Step-by-Step Methodology:

-

Step 1: Michael Addition (Formation of the Diester Intermediate)

-

Rationale: This step constructs the carbon backbone required for cyclization. The reaction is a conjugate addition of the amine to the electron-deficient alkene of the acrylate. An excess of acrylate is often used to ensure complete dialkylation.

-

Procedure: In a reaction vessel, combine benzylamine (1.0 eq) with an alcoholic solvent like methanol. Cool the mixture in an ice bath. Add methyl acrylate (2.2-2.5 eq) dropwise while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the benzylamine is consumed. Remove the solvent and excess acrylate under reduced pressure to yield the crude diester.

-

-

Step 2: Dieckmann Condensation (Ring Formation)

-

Rationale: This is the key ring-forming step. A strong base (e.g., sodium methoxide or metallic sodium in an inert solvent like toluene) is required to deprotonate the α-carbon, initiating an intramolecular nucleophilic attack on the other ester carbonyl to form a six-membered ring.[15] The reaction is driven by the formation of a stable β-keto ester enolate.

-

Procedure: To a flask containing dry toluene under an inert atmosphere (N2 or Ar), add metallic sodium (1.1 eq). Heat to reflux. Slowly add the crude diester from Step 1, dissolved in a small amount of dry toluene, to the refluxing mixture. Continue refluxing for 4-6 hours.[15] The reaction mixture will become thick.

-

-

Step 3: Hydrolysis and Decarboxylation

-

Rationale: The β-keto ester formed in the Dieckmann condensation is not the final product. Acidic hydrolysis cleaves the ester, and the resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the 4-piperidone.

-

Procedure: Cool the reaction mixture from Step 2 to room temperature. Carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 25% HCl) and reflux the mixture for 4-5 hours until gas evolution (CO2) ceases.[15]

-

-

Step 4: Work-up and Purification

-

Rationale: This sequence is designed to isolate the basic product from the acidic reaction mixture and remove impurities.

-

Procedure: Cool the reaction mixture. Carefully neutralize the solution by adding a base, such as 35% NaOH solution, until the pH is approximately 8.5-9.[15] Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oil.[15]

-

Conclusion

The history of the N-substituted 4-piperidone is a story of chemical ingenuity. From the elegant multicomponent strategy of Petrenko-Kritschenko to the biomimetic brilliance of Robinson, the foundational syntheses of this scaffold have not only provided access to a vast chemical space but have also taught fundamental lessons in reaction design. These classical reactions, along with their modern counterparts, continue to empower chemists in their pursuit of novel therapeutics and complex natural products. The 4-piperidone core, discovered over a century ago, remains a testament to the enduring power of creative synthesis and its profound impact on science and medicine.

References

-

SynArchive. Petrenko-Kritschenko Piperidone Synthesis. Available at: [Link]

-

Merck Index. Petrenko-Kritschenko Piperidone Synthesis. In: The Merck Index, 15th ed.; Royal Society of Chemistry, 2013. Available at: [Link]

-

Wikipedia. Petrenko-Kritschenko piperidone synthesis. Available at: [Link]

- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.

- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

King's College London Research Portal. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link] theses/synthesis-of-novel-piperidine-building-blocks-and-their-use-for-the-preparation-of-donepezil-analogues(17772659-a294-4638-b118-d7e754402633).html

-

Named Reactions. Petrenko–Kritschenko Piperidone Synthesis. Available at: [Link]

-

DigitalNZ. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. Available at: [Link]

-

PubMed. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Available at: [Link]

-

Wikipedia. Piperidinone. Available at: [Link]

-

Wikipedia. Tropinone. Available at: [Link]

-

Defense Technical Information Center (DTIC). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]

-

ACS Publications. Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Org. Lett. 2010. Available at: [Link]

-

SciELO. Chemical thermodynamics applied to the synthesis of tropinone. Available at: [Link]

-

SciSpace. Piperidones: from alkaloids to pseudopeptides. Available at: [Link]

-

Royal Society of Chemistry. Robinson's landmark synthesis of tropinone. Chem. Commun., 2017. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Adv., 2022. Available at: [Link]

-

Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link]

-

Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

-

American Chemical Society. Tropinone. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

-

ResearchGate. Tetrasubstitutedpiperidone synthesis employing intramolecular Mannich... Available at: [Link]

-

Wikipedia. 4-Piperidone. Available at: [Link]

-

PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available at: [Link]

-

King's College London Research Portal. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 4. synarchive.com [synarchive.com]

- 5. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 6. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction | Record | DigitalNZ [digitalnz.org]

- 7. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Tropinone - Wikipedia [en.wikipedia.org]

- 11. Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 13. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 14. acs.org [acs.org]

- 15. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 18. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 19. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 20. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 21. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyl 2-(4-oxopiperidin-1-yl)acetate Scaffold: A Versatile Core for Modulating Key Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The Benzyl 2-(4-oxopiperidin-1-yl)acetate core represents such a scaffold, offering a unique combination of structural rigidity and synthetic tractability. Its inherent features, including a central piperidone ring, a benzyl ester protecting group, and an N-acetic acid side chain, provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the known and potential biological activities of this scaffold, presenting a scientific rationale for its application in diverse therapeutic areas, from oncology to infectious diseases. We will explore its synthetic accessibility and provide detailed experimental frameworks for evaluating its potential as a modulator of key enzymatic and cellular processes.

Synthetic Accessibility: A Gateway to Chemical Diversity

The synthetic route to the this compound scaffold and its derivatives is generally straightforward, making it an attractive starting point for medicinal chemistry campaigns. A common approach involves the N-alkylation of 4-piperidone with a suitable benzyl haloacetate.

General Synthetic Protocol: N-Alkylation of 4-Piperidone

A typical synthesis involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl 2-bromoacetate in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is heated to reflux to drive the N-alkylation to completion.

Step-by-Step Methodology:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add benzyl 2-bromoacetate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield this compound.

This versatile core can then be further modified at the ketone functionality to generate a diverse library of compounds for biological screening.

Potential Biological Activity I: Histone Deacetylase (HDAC) Inhibition

One of the most promising avenues for the application of the this compound scaffold is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1][2] Their dysregulation is implicated in the pathogenesis of numerous cancers and other diseases.[2]

While direct studies on the acetate scaffold are limited, closely related carbamate analogs have demonstrated significant HDAC inhibitory activity.[3][4][5] The general structure of many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[6] The 4-oxopiperidine ring can serve as a central component of the linker, while modifications to the benzyl and acetate moieties can be explored to optimize interactions with the active site.

Hypothetical Binding Mode and Rationale

The carbonyl group of the 4-oxopiperidone ring and the ester carbonyl of the benzyl acetate moiety could potentially interact with residues in the active site of HDACs. The benzyl group can be functionalized to act as a "cap" that interacts with the rim of the active site, enhancing binding affinity and selectivity. The acetate linker provides the appropriate distance for the molecule to span the active site.

Caption: Conceptual workflow for developing HDAC inhibitors from the scaffold.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of synthesized compounds against HDACs can be evaluated using a commercially available fluorometric assay kit.

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microplate, add the HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1/HDAC6), the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.

-

Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

| Compound | Target | Reported Activity (IC50) | Reference |

| Benzyl (2S)-2-...-4-oxopiperidine-1-carboxylate analog | HDAC | Good in vitro growth inhibitory potency | [3][4][5] |

| Alkyl Piperidine Hydroxamic Acids | HDAC | Submicromolar inhibitory activity | [1][7] |

Potential Biological Activity II: Antimicrobial Effects

Derivatives of the this compound scaffold have shown promise as antimicrobial agents. Specifically, this core has been utilized in the synthesis of novel chromen-2-one derivatives that exhibit significant antibacterial and antifungal properties. The 4-oxopiperidine moiety can be reacted with various substituted salicylaldehydes in a Claisen-Schmidt condensation to yield these biologically active heterocyclic systems.

Rationale for Antimicrobial Activity

The antimicrobial activity of chromen-2-one (coumarin) derivatives is well-documented and is often attributed to their ability to interfere with bacterial cell wall synthesis, inhibit essential enzymes, or disrupt cell membrane integrity. The incorporation of the N-substituted piperidone ring may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes, and provide additional interaction points with microbial targets.

Caption: Workflow for synthesis and evaluation of antimicrobial derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial and fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the microplate.

-

Include a positive control (microbe with no compound), a negative control (broth only), and a standard antibiotic/antifungal drug control (e.g., ciprofloxacin, fluconazole).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Derivative Class | Target Organisms | Reported Activity | Potential Mechanism |

| Chromen-2-one derivatives | Gram-positive and Gram-negative bacteria, Fungi | Comparable to standard treatments | Interference with cell wall/membrane/enzyme function |

| Benzyl acetate derivatives | Staphylococcus aureus, Shigella spp. | Significant inhibition zones | Carbonic anhydrase inhibition |

Potential Biological Activity III: Lipoxygenase (LOX) Inhibition

The this compound scaffold is also a candidate for the development of lipoxygenase (LOX) inhibitors. LOXs are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators such as leukotrienes.[8] Inhibition of LOX is a therapeutic strategy for inflammatory diseases.[8]

Rationale for LOX Inhibition

The piperidine ring is a common feature in a number of known LOX inhibitors.[9] The structural features of the this compound scaffold can be tailored to interact with the active site of LOX. The benzyl group can be modified to mimic the fatty acid substrate, while the piperidone core can provide a rigid framework for optimal positioning of key interacting groups.

Caption: Simplified lipoxygenase signaling pathway and point of inhibition.

Experimental Protocol: Spectrophotometric LOX Inhibition Assay

The inhibitory effect of the compounds on LOX activity can be determined by measuring the formation of the conjugated diene product from a suitable fatty acid substrate.

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

-

In a quartz cuvette, add buffer (e.g., borate buffer, pH 9.0), the LOX enzyme (e.g., soybean LOX), and the test compound at various concentrations.

-

Pre-incubate the mixture at room temperature for a few minutes.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a UV-Vis spectrophotometer.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Potential Biological Activity IV: Enolase Inhibition in Cancer Therapy

A particularly intriguing potential application of the this compound scaffold is in the development of enolase inhibitors for cancer therapy. Enolase is a key glycolytic enzyme that is often overexpressed in cancer cells and is associated with tumor progression and metastasis.[4][10] Beyond its role in glycolysis, enolase can also act as a plasminogen receptor on the surface of cancer cells, promoting invasion and metastasis.[10][11]

Rationale for Enolase Inhibition

Targeting enolase offers a dual approach to cancer therapy: disrupting the energy metabolism of cancer cells (the Warburg effect) and inhibiting their metastatic potential.[11] The 4-oxopiperidine core provides a foundation for designing molecules that can interact with the active site or allosteric sites of enolase.

Caption: Dual mechanism of action of enolase inhibitors in cancer.

Experimental Protocol: Enolase Activity Assay

The enzymatic activity of enolase can be measured by monitoring the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in a coupled enzyme assay.

Step-by-Step Methodology:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well plate, combine buffer, MgCl2, NADH, pyruvate kinase, lactate dehydrogenase, 2-PGA, and the test compound at various concentrations.

-

Initiate the reaction by adding enolase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a diverse range of biological processes. Its synthetic accessibility allows for the creation of extensive compound libraries for screening. The identified potential activities, including HDAC, LOX, and enolase inhibition, as well as antimicrobial effects, highlight the versatility of this core structure.

Future research should focus on the synthesis and systematic biological evaluation of derivatives of this scaffold to establish definitive structure-activity relationships for each target class. Further investigation into the specific mechanisms of action and the relevant signaling pathways will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The multifaceted potential of the this compound scaffold warrants its continued exploration by the scientific community.

References

-

Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. [Link]

-

Fu, Y., Chen, Y., Wu, P., Li, M., He, W., & Yang, J. (2022). α-Enolase inhibits apoptosis and promotes cell invasion and proliferation of skin cutaneous melanoma. Cancer Cell International, 22(1), 282. [Link]

-

Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

-

Di Micco, S., Terracciano, S., Bruno, I., & Riccio, R. (2015). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic & medicinal chemistry, 23(15), 4877–4886. [Link]

-

Ahmad, S., Ullah, F., Sadiq, A., Ayaz, M., Ullah, I., & Zeb, A. (2016). Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study. Medicinal Chemistry Research, 25(8), 1672–1681. [Link]

-

Haeggström, J. Z., & Rinaldo-Matthis, A. (2017). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. Molecules (Basel, Switzerland), 22(11), 1937. [Link]

-

Principe, M., De Tullio, P., & Capello, M. (2020). What are ENO1 inhibitors and how do they work?. Anticancer Research, 40(6), 3051-3060. [Link]

-

Valente, S., Trisciuoglio, D., De Luca, T., Nebbioso, A., Polletta, L., & Altucci, L. (2018). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules (Basel, Switzerland), 23(8), 1938. [Link]

-

Hsiao, K. C., & Chen, H. Y. (2018). Unlikely role of glycolytic enzyme α-enolase in cancer metastasis and its potential as a prognostic biomarker. Journal of Cancer Metastasis and Treatment, 4, 38. [Link]

-

Valente, S., Trisciuoglio, D., De Luca, T., Nebbioso, A., Polletta, L., & Altucci, L. (2018). Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. ACS medicinal chemistry letters, 9(8), 793–798. [Link]

-

Valente, S., Trisciuoglio, D., De Luca, T., Nebbioso, A., Polletta, L., & Altucci, L. (2018). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 23(8), 1938. [Link]

Sources

- 1. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. α-Enolase inhibits apoptosis and promotes cell invasion and proliferation of skin cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]